N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylethanesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-phenylethanesulfonamide” often involves nucleophilic substitution chemistry. For example, intramolecular SN2 reactions between a hydroxyl group and a tethered leaving group (e.g., halide or sulfonate) are commonly used in the formation of cyclic ethers . Additionally, the ring expansion of 2,3-epoxyalcohols to tetrahydrofurans through a double SN2 process has been reported .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially be used to synthesize a variety of indole derivatives, expanding its applications in these areas.
Deoxyribose Radicals
The compound can be used in the study of deoxyribose radicals. Research suggests that carbohydrate radicals incorporating the 3-hydroxyoxolan-3-yl motif will prefer ring-cleavage dissociations at low internal energies or upon photoexcitation by absorbing light at ∼590 and ∼400 nm .
Synthesis of Oxolane Derivative
The compound can be used to synthesize the appropriate oxolane derivative— (2 R ,3 S )-2- (hydroxymethyl)oxolan-3-ol—by reduction and dehydration/cyclization in an acidic aqueous solution .
Intermediate to AIDS Drugs
3-Hydroxytetrahydrofuran, a compound related to the one , is an intermediate to the AIDS drugs amprenavir and fosamprenavir . It’s possible that the compound could be used in a similar manner.
Synthesis of BIIB104
The compound could potentially be used in the synthesis of BIIB104, a first-in-class AMPA receptor potentiator developed for cognitive impairment associated with schizophrenia .
Developmental Drug Substances
3-Hydroxytetrahydrofuran has been an intermediate to developmental drug substances, such as chemotherapy agents . The compound could potentially be used in a similar manner.
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c15-13(7-8-18-11-13)10-14-19(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUPQZHDJZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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